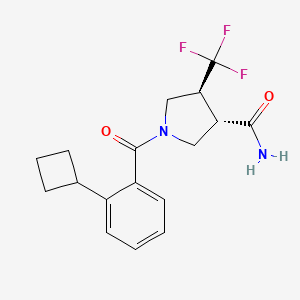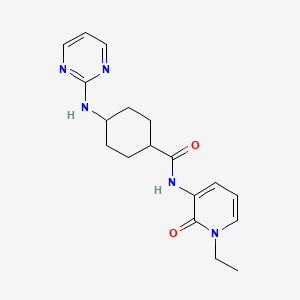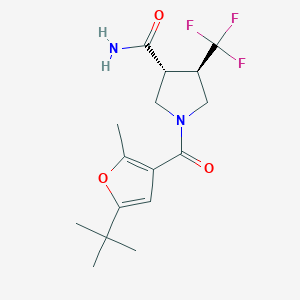
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide, also known as CTBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been studied for its potential use as a ligand in drug discovery and development. It has been reported to have high affinity and selectivity for the μ-opioid receptor, which is involved in pain management and addiction. This compound has also been investigated for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
作用機序
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide acts as a partial agonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and activates downstream signaling pathways, resulting in analgesic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, this compound has been reported to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide in lab experiments is its high affinity and selectivity for the μ-opioid receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for cancer therapy. Another direction is to optimize the synthesis method to improve the yield and scalability of production. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and development, particularly in the areas of pain management and cancer therapy. Its high affinity and selectivity for the μ-opioid receptor make it a promising ligand for drug development. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in combination with other drugs.
合成法
The synthesis of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of cyclobutylmethylamine with 2-cyclobutylbenzoyl chloride to form the intermediate compound, which is then treated with trifluoromethylpyrrolidine-3-carboxylic acid to obtain this compound. This method has been reported to have a yield of 65% and can be optimized for large-scale production.
特性
IUPAC Name |
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)14-9-22(8-13(14)15(21)23)16(24)12-7-2-1-6-11(12)10-4-3-5-10/h1-2,6-7,10,13-14H,3-5,8-9H2,(H2,21,23)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFPTHQQJBUGV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3CC(C(C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3C[C@H]([C@@H](C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-[6-(difluoromethoxy)pyridin-3-yl]methanone](/img/structure/B7348000.png)
![(3aS,7aR)-5-(1-butylcyclopropanecarbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7348013.png)

![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-fluoro-1,3-benzodioxol-4-yl)methanone](/img/structure/B7348021.png)
![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![5-bromo-2-cyclopropyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7348039.png)
![6-cyclopropyl-N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7348042.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-3,4-dihydro-1H-isochromene-5-carboxamide](/img/structure/B7348047.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)

![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![2-(difluoromethyl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348093.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(3S)-N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7348096.png)